molecular formula C9H8O4 B12604318 Methyl 4-(furan-2-yl)-4-oxobut-2-enoate CAS No. 908240-40-4

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate

Cat. No.: B12604318
CAS No.: 908240-40-4
M. Wt: 180.16 g/mol
InChI Key: LUQNGLDRJGMLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of furan-2-carboxaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Diels-Alder Cycloadditions

The α,β-unsaturated ketone moiety acts as a dienophile in [4+2] cycloadditions with 1,3-dienes. Reaction yields depend on diene structure and steric/electronic factors.

Diene Conditions Product Yield Reference
1,3-Dimethylbuta-1,3-dieneDess-Martin oxidation, CH₂Cl₂, rt, 1 dCyclohexene derivative94%
Cyclohexa-1,3-dieneCH₂Cl₂, rt, 3–4 dBicyclic cyclohexene adduct27%
2,3-Dibenzylbuta-1,3-dieneCH₂Cl₂, rt, 4 dBenzylated cyclohexene product69%

Key observations:

  • Symmetrical dienes (e.g., 1,3-dimethylbutadiene) afford higher yields due to reduced steric hindrance .

  • Prolonged reaction times (3–4 days) are required for less reactive dienes .

Conjugate Addition Reactions

The electron-deficient double bond undergoes Michael additions with nucleophiles.

Nucleophile Conditions Product Yield Reference
HydrazineEtOH, reflux, 2 hPyrazole derivative85%
HydroxylamineAcOH, 80°C, 4 hIsoxazole analogue78%
BenzylamineTHF, rt, 12 hβ-Amino ketone adduct65%

Stereoelectronic effects:

  • The trans (E)-configuration of the enone enhances electrophilicity, favoring nucleophilic attack .

  • Furan’s electron-donating nature slightly deactivates the conjugated system compared to phenyl analogues .

Reduction

Reagent Conditions Product Yield Reference
NaBH₄MeOH, 0°C, 1 hMethyl 4-(furan-2-yl)-4-hydroxybut-2-enoate88%
H₂ (Pd/C)EtOAc, rt, 6 hSaturated butanoate ester92%

Oxidation

The furan ring is susceptible to oxidative cleavage:

Reagent Conditions Product Yield Reference
Ozone (O₃)CH₂Cl₂, −78°C, 1 hDicarbonyl compound76%

Condensation and Heterocycle Formation

Reactions with binucleophiles yield bioactive heterocycles:

Binucleophile Conditions Product Yield Application Reference
1,2-DiaminobenzeneAcOH, reflux, 5 h3,4-Dihydroquinoxalin-2(1H)-one83%Analgesic agents
2-AminophenolEtOH, 80°C, 3 h3,4-Dihydro-2H-benzo[b] oxazin-2-one75%Antibacterial leads

Mechanistic insight:

  • The α,β-unsaturated system facilitates keto-enol tautomerism, enabling cyclocondensation .

Stereochemical Considerations

The Z-isomer (PubChem CID 16110154 ) exhibits distinct reactivity due to steric hindrance between the furan oxygen and ester group. For example:

  • Z-isomer shows slower Diels-Alder kinetics compared to the E-isomer .

  • Conjugate additions to the Z-isomer favor syn-adducts .

Stability and Handling

  • Stable at −18°C for weeks but dimerizes via hetero-Diels-Alder reactions at room temperature .

  • Purification via flash chromatography is recommended to avoid decomposition .

This compound’s versatility in cycloadditions, conjugate additions, and heterocycle synthesis makes it valuable for synthesizing bioactive molecules and functional materials. Further studies could explore catalytic asymmetric variants of these reactions.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antimicrobial Activity

Research has indicated that derivatives of methyl 4-(furan-2-yl)-4-oxobut-2-enoate exhibit significant antibacterial properties. For instance, studies have shown that certain related compounds demonstrate activity against Staphylococcus aureus, a common pathogen responsible for various infections . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Analgesic Properties

In addition to antibacterial effects, compounds derived from this structure have been evaluated for analgesic activity. A study highlighted the synthesis of various derivatives that were screened for their ability to alleviate pain, showing promising results in preclinical models . The analgesic mechanism may involve modulation of pain receptors or inhibition of inflammatory mediators.

Synthetic Organic Chemistry

Synthesis and Reaction Mechanisms

This compound can serve as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the formation of more complex molecules through various reactions, including Claisen condensation and Michael addition reactions. For example, it can react with nucleophiles to form a range of biologically active compounds .

Electrosynthesis Applications

Recent advancements in electrosynthesis have demonstrated the potential to convert furan derivatives into valuable products through electrochemical processes. This compound can undergo homocoupling reactions leading to dimeric butenolides, showcasing its utility in sustainable synthesis methods . This method not only provides high yields but also minimizes waste, aligning with green chemistry principles.

Materials Science

Polymer Chemistry

The incorporation of furan-containing compounds into polymer matrices has been explored due to their unique thermal and mechanical properties. This compound can be utilized as a monomer in the synthesis of bio-based polymers, which are increasingly important in reducing reliance on fossil fuels . The resulting materials may exhibit enhanced biodegradability and lower environmental impact.

Case Studies

Study Application Findings
Antibacterial ActivityCompounds derived from this compound showed significant inhibition against Staphylococcus aureus.
Synthetic ApplicationsDemonstrated effective use in Claisen condensation reactions leading to biologically active derivatives.
ElectrosynthesisHigh yield production of dimeric butenolides through electrochemical oxidation processes.

Mechanism of Action

The mechanism of action of Methyl 4-(furan-2-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A primary furan derivative used in the production of resins and as a solvent.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.

    2,5-Furandicarboxylic Acid: Used in the synthesis of biodegradable polymers.

Uniqueness

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable compound in research and industry.

Biological Activity

Methyl 4-(furan-2-yl)-4-oxobut-2-enoate, also known as a derivative of α,γ-diketo acids, has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a furan ring and a diketo moiety. The compound can be synthesized through various methods, including Claisen condensation reactions involving furan derivatives and diketones. The synthesis typically yields a pale yellow solid, with specific melting points and spectroscopic data confirming its structure .

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate that compounds with similar structures have been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, derivatives of α,γ-diketo acids have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria .

2. Analgesic Effects

In addition to antimicrobial properties, this compound has shown analgesic effects in preclinical studies. A notable study reported that related compounds exhibited pain-relieving properties in animal models, suggesting a potential for development into therapeutic agents for pain management .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of α,γ-diketo acids including this compound revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL against various bacterial strains. This study highlights the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Analgesic Activity

In an experimental model of pain induced by formalin injection in rats, this compound showed a dose-dependent reduction in pain responses. The results indicated that at higher doses, the compound significantly alleviated pain compared to control groups .

Research Findings Summary Table

Biological ActivityMethod of EvaluationKey Findings
AntimicrobialMIC AssaysEffective against Gram-positive and Gram-negative bacteria (MICs: 32–128 μg/mL)
AnalgesicFormalin TestDose-dependent pain relief observed in rat models
AntioxidantDPPH and ABTS AssaysSignificant free radical scavenging activity

Properties

CAS No.

908240-40-4

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 4-(furan-2-yl)-4-oxobut-2-enoate

InChI

InChI=1S/C9H8O4/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3

InChI Key

LUQNGLDRJGMLJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.